molecular formula C15H20N2O3 B11020823 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-nitrophenyl)ethanone

1-(3,5-Dimethylpiperidin-1-yl)-2-(4-nitrophenyl)ethanone

Cat. No.: B11020823
M. Wt: 276.33 g/mol
InChI Key: DKRBXYBEEWTLLB-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylpiperidin-1-yl)-2-(4-nitrophenyl)ethanone is an organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-nitrophenyl)ethanone typically involves the reaction of 3,5-dimethylpiperidine with 4-nitrobenzaldehyde under specific conditions. The reaction may require a catalyst and an appropriate solvent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process would include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylpiperidin-1-yl)-2-(4-nitrophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-nitrophenyl)ethanone would depend on its specific interactions with molecular targets. Typically, compounds of this nature may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dimethylpiperidin-1-yl)-2-phenylethanone
  • 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methoxyphenyl)ethanone

Uniqueness

1-(3,5-Dimethylpiperidin-1-yl)-2-(4-nitrophenyl)ethanone is unique due to the presence of both the piperidine ring and the nitrophenyl group, which confer specific chemical and biological properties.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-2-(4-nitrophenyl)ethanone

InChI

InChI=1S/C15H20N2O3/c1-11-7-12(2)10-16(9-11)15(18)8-13-3-5-14(6-4-13)17(19)20/h3-6,11-12H,7-10H2,1-2H3

InChI Key

DKRBXYBEEWTLLB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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